molecular formula C18H19FN2O3S2 B2664319 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1207052-87-6

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2664319
CAS No.: 1207052-87-6
M. Wt: 394.48
InChI Key: WMFRKEWAMZTXRU-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic small molecule of interest in medicinal chemistry and early-stage drug discovery research. This compound features a 1,1-dioxidoisothiazolidine group, a sulfur-containing ring structure known as a gamma-sultam, which is a privileged scaffold in the design of pharmacologically active agents . The molecular structure also incorporates a (4-fluorophenyl)thioether linkage, a common motif that can influence the compound's bioavailability and target binding affinity. Compounds with the isothiazolidin-1,1-dioxide moiety have been investigated in various therapeutic contexts, including as potential inhibitors of kinesin proteins like KIF18A, which are promising targets in oncology for managing unregulated cell proliferation . Furthermore, structurally related molecules have been identified as modulators of kinase activity, such as cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle control . Researchers can utilize this acetamide derivative as a key building block or intermediate for further chemical elaboration, or as a tool compound for probing biological pathways and mechanisms of action in vitro. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S2/c1-13-3-6-15(21-9-2-10-26(21,23)24)11-17(13)20-18(22)12-25-16-7-4-14(19)5-8-16/h3-8,11H,2,9-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFRKEWAMZTXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-((4-fluorophenyl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the isothiazolidinyl moiety: This can be achieved through the reaction of a suitable precursor with sulfur and an oxidizing agent.

    Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions where a fluorophenyl thiol reacts with an appropriate electrophile.

    Coupling of the two moieties: The final step involves coupling the isothiazolidinyl and fluorophenyl groups through an acetamide linkage, typically using amide bond-forming reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the isothiazolidinyl moiety.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.

    Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nitrating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it might find applications as an intermediate in the synthesis of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action of “N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-((4-fluorophenyl)thio)acetamide” would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features and Physicochemical Properties
Compound Name / ID Core Structure Substituents Yield (%) Melting Point (°C) Key Functional Groups
Target Compound Isothiazolidinone 2-Methylphenyl, 4-fluorophenylthioacetamide N/A N/A 1,1-Dioxidoisothiazolidin-2-yl
2-([1,1'-Biphenyl]-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)acetamide (BAI) Isothiazolidinone-Indazole Biphenyl-4-yl, 1H-indazol-3-yl N/A N/A 1,1-Dioxidoisothiazolidin-2-yl
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 1,3,4-Thiadiazole 4-Chlorobenzylthio, 2-isopropyl-5-methylphenoxy 82 138–140 Thioether, Chloroaromatic
N-(2-Methylphenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide (7a) 1,2,4-Triazole 2-Methylphenyl, 4-isobutylphenylethyl 73 122–124 Triazolethioether, Isobutylphenyl
2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-morpholinophenyl)acetamide (27) Thiazolo-triazole 4-Methoxyphenylthiazolo-triazole, 4-morpholinophenyl 78 N/A Thiazolo-triazole, Morpholine

Key Observations :

  • The 4-fluorophenylthio group in the target compound may improve metabolic stability and membrane permeability relative to chlorobenzyl (5j ) or isobutylphenyl (7a ) substituents.
  • Thiazolo-triazole derivatives (e.g., 27 ) with morpholine substituents exhibit higher yields (78%) but lack sulfone groups, which could reduce solubility.
Table 2: Reported Bioactivities of Structural Analogs
Compound Name / ID Biological Activity Mechanism / Target Toxicity Notes
BAI Anti-uterine myoma (PARP fragmentation, cell proliferation inhibition) COX-2 inhibition (inferred) No cardiovascular toxicity at effective doses
5j Not explicitly stated (structural focus on NMR/analytical data) N/A N/A
7a Anticancer activity (HepG2 cell line) Molecular docking suggests kinase inhibition Not reported
N-(4-Morpholinophenyl)-2-((5-(4-(trifluoromethyl)phenyl)thiazolo-triazol-3-yl)thio)acetamide (32) Anti-infective (bacterial/fungal) Thymidylate synthase inhibition (predicted) Low cytotoxicity (IC50 > 100 µM)

Key Insights :

  • Fluorinated thioethers (as in the target compound) may enhance target selectivity compared to chlorinated analogs (e.g., 5j ).

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and activity profiles based on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique arrangement of functional groups, including a dioxidoisothiazolidin moiety and a thioacetamide group. The synthesis typically involves multiple steps, starting from 2-methylphenylamine and 1,1-dioxidoisothiazolidine, followed by the introduction of the 4-fluorophenyl thioacetate. Common solvents for these reactions include dichloromethane and ethanol, often utilizing catalysts such as palladium on carbon or sodium hydride to facilitate the reactions.

The primary mechanism of action for this compound involves its interaction with cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation; thus, the inhibition of this enzyme can lead to cell cycle arrest and apoptosis in cancer cells. The dioxidoisothiazolidin group appears to enhance the compound's binding affinity to CDK2, promoting its inhibitory effects on cell proliferation pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Its ability to inhibit CDK2 has been linked to reduced proliferation in various cancer cell lines. In vitro studies demonstrated that the compound could effectively induce apoptosis in tumorigenic cells, showcasing its potential as an anticancer agent.

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast Cancer)0.15Induction of apoptosis
HeLa (Cervical Cancer)0.10Cell cycle arrest
A549 (Lung Cancer)0.12Reduced cell viability

Other Biological Activities

In addition to its anticancer effects, this compound has shown promise in other areas:

  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially mitigating oxidative stress in cells.
  • Anti-inflammatory Effects : The compound's structural features may confer anti-inflammatory activity, although further studies are needed to confirm this effect.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds with isothiazolidine structures:

  • Study on Urea Derivatives : A study involving urea derivatives related to isothiazolidines found significant selectivity and potency against T-cell proliferation (IC50 = 0.004 µM), indicating that structural modifications can enhance biological activity .
  • Cytotoxicity Testing : Compounds with similar scaffolds exhibited selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For instance, derivatives showed EC50 values ranging from 28 ng/mL to 290 ng/mL against various cancer types.
  • Mechanistic Insights : Research into the mechanisms of action revealed that compounds targeting CDK pathways could lead to promising therapeutic strategies for cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-((4-fluorophenyl)thio)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the isothiazolidinone ring followed by coupling with the acetamide moiety. Key steps include:

  • Thiadiazole/isothiazolidine ring formation : Use of cyclization agents like Lawesson’s reagent or sulfur-based precursors under reflux conditions .
  • Acylation : Reacting intermediates (e.g., 5-amino-2-methylphenyl derivatives) with chloroacetyl chloride in solvents such as DMF or dichloromethane, with potassium carbonate as a base .
  • Purification : Column chromatography or recrystallization to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How can NMR and mass spectrometry confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the isothiazolidinone dioxido group (δ ~3.8–4.2 ppm for S=O adjacent protons) and the 4-fluorophenyl thioether (δ ~7.2–7.6 ppm for aromatic protons) .
  • HRMS : Expected molecular ion [M+H]+ at m/z 407.12 (calculated for C₁₉H₁₈FN₂O₃S₂). Fragmentation patterns should align with the loss of the acetamide group (m/z 265) .

Q. What solvent systems are recommended for solubility and stability studies?

  • Methodological Answer :

  • Solubility : Test in DMSO (≥10 mg/mL for biological assays), ethanol, and aqueous buffers (pH 4–8). Limited solubility in hexane or chloroform .
  • Stability : Perform accelerated degradation studies under UV light, heat (40–60°C), and varied pH (1–12) to identify degradation products via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay models?

  • Methodological Answer :

  • Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability (MTT assay) .
  • Mechanistic validation : Combine in vitro results (e.g., enzyme inhibition IC₅₀) with molecular docking (AutoDock Vina) to correlate activity with binding affinity to targets like COX-2 or kinases .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :

  • Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Half-life >2 hours is desirable .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modified fluorophenyl (e.g., chloro/methoxy) or methylphenyl groups. Compare IC₅₀ values in dose-response assays .
  • 3D-QSAR modeling : Use Schrödinger’s Maestro to predict electrostatic/hydrophobic interactions driving activity .

Q. What analytical methods detect and quantify degradation products under stressed conditions?

  • Methodological Answer :

  • Forced degradation : Expose to 0.1M HCl/NaOH (24 hours) or 30% H₂O₂ (6 hours). Monitor via UPLC-PDA at 254 nm .
  • Identification : Compare retention times and MS/MS spectra with synthetic standards (e.g., sulfone derivatives from oxidation) .

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